molecular formula C25H28O3 B2962870 ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate CAS No. 851716-37-5

ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B2962870
CAS No.: 851716-37-5
M. Wt: 376.496
InChI Key: LNMJNVLTQYLSMM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with various functional groups, including an ester, a ketone, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-methylbenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the cyclohexene ring.

    Esterification: The final step involves the esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(methyl)phenyl]cyclohex-3-ene-1-carboxylate: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and interactions.

    Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(ethyl)phenyl]cyclohex-3-ene-1-carboxylate: Contains an ethyl group instead of a propan-2-yl group, leading to variations in its properties.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxo-6-(4-propan-2-ylphenyl)cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-5-28-25(27)24-22(20-12-10-18(11-13-20)16(2)3)14-21(15-23(24)26)19-8-6-17(4)7-9-19/h6-13,15-16,22,24H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMJNVLTQYLSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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